Ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate;hydrochloride
Overview
Description
Ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate;hydrochloride is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate;hydrochloride typically involves multiple steps. One common method includes the bromination of an indole precursor followed by a series of functional group modifications. For instance, the visible-light-induced radical bromination using N-bromosuccinimide can be employed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the ester moiety.
Substitution: The bromine atom can be substituted with various nucleophiles in a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups at the bromine site.
Scientific Research Applications
Ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit viral fusion with host cell membranes by interacting with phospholipids and membrane proteins . This dual binding mode can prevent the conformational changes required for viral entry into host cells.
Comparison with Similar Compounds
- Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Uniqueness: Ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate;hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of bromine, dimethylamino, hydroxyl, and methoxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O4.ClH/c1-6-29-22(27)16-13(2)25(14-10-8-7-9-11-14)19-15(12-24(3)4)18(23)21(28-5)20(26)17(16)19;/h7-11,26H,6,12H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDILMHVXZKYBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C(=C(C(=C12)O)OC)Br)CN(C)C)C3=CC=CC=C3)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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